molecular formula C13H10FNO2 B11806824 Methyl 3-(4-fluorophenyl)picolinate

Methyl 3-(4-fluorophenyl)picolinate

Cat. No.: B11806824
M. Wt: 231.22 g/mol
InChI Key: ROOSDYMXOSHVRT-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)picolinate is an organic compound with the molecular formula C13H10FNO2. It is a derivative of picolinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a methyl ester group, and the hydrogen atom at the 4-position of the phenyl ring is replaced by a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-fluorophenyl)picolinate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 4-fluorophenylboronic acid can be coupled with methyl 3-bromopicolinate in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Methyl 3-(4-fluorophenyl)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(4-fluorophenyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the ester group can undergo hydrolysis, releasing the active picolinic acid derivative, which can further interact with biological pathways .

Comparison with Similar Compounds

Methyl 3-(4-fluorophenyl)picolinate can be compared with other picolinic acid derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and applications

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

methyl 3-(4-fluorophenyl)pyridine-2-carboxylate

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)12-11(3-2-8-15-12)9-4-6-10(14)7-5-9/h2-8H,1H3

InChI Key

ROOSDYMXOSHVRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)F

Origin of Product

United States

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